![molecular formula C18H16BrN3O3S B2861438 8-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]sulfonylquinoline CAS No. 2380191-21-7](/img/structure/B2861438.png)
8-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]sulfonylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]sulfonylquinoline is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the quinoline family and has been found to have interesting biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 8-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]sulfonylquinoline involves the inhibition of CDK8, CDK19, and CDK9 kinases. These kinases are involved in the regulation of transcription and RNA processing. Inhibition of these kinases leads to the downregulation of several oncogenes and upregulation of tumor suppressor genes, leading to the inhibition of cancer cell growth.
Biochemical And Physiological Effects
8-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]sulfonylquinoline has been found to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been found to induce apoptosis in cancer cells. Furthermore, this compound has been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 8-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]sulfonylquinoline in lab experiments is its potent inhibitory effect on CDK8, CDK19, and CDK9 kinases. This makes it a powerful tool for studying the role of these kinases in various cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 8-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]sulfonylquinoline. One direction is the development of more potent and selective inhibitors of CDK8, CDK19, and CDK9 kinases. Another direction is the investigation of the potential therapeutic applications of this compound in cancer and other diseases. Furthermore, the study of the anti-inflammatory effects of this compound may lead to the development of new treatments for inflammatory diseases.
Synthesis Methods
The synthesis of 8-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]sulfonylquinoline involves a multi-step process that starts with the reaction of 3-bromopyridine-4-carboxylic acid with oxalyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-(tert-butoxycarbonyl)-L-proline to form the corresponding amide. The amide is then deprotected to form the corresponding acid, which is then reacted with 2-amino-5-bromo-3-methylbenzenesulfonamide to form the final product.
Scientific Research Applications
8-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]sulfonylquinoline has been studied for its potential applications in scientific research. This compound has been found to be a potent inhibitor of several kinases, including CDK8, CDK19, and CDK9. These kinases are involved in various cellular processes, including cell cycle regulation, transcriptional control, and RNA processing. Inhibition of these kinases has been shown to have potential therapeutic applications in cancer and other diseases.
properties
IUPAC Name |
8-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3S/c19-15-11-20-9-6-16(15)25-14-7-10-22(12-14)26(23,24)17-5-1-3-13-4-2-8-21-18(13)17/h1-6,8-9,11,14H,7,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGDYFPPPHFXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-({3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

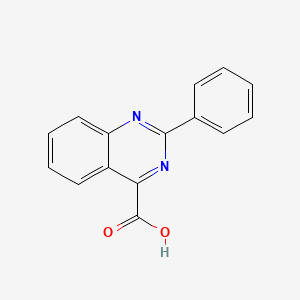

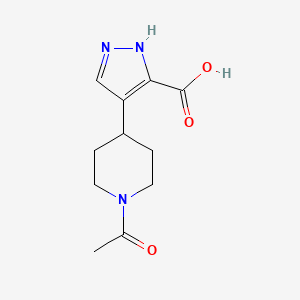
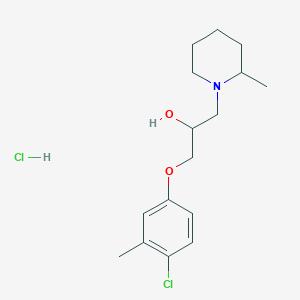
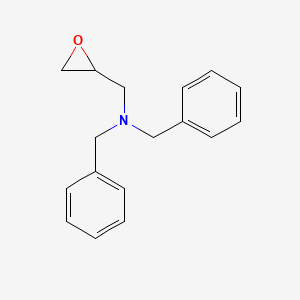
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2861367.png)

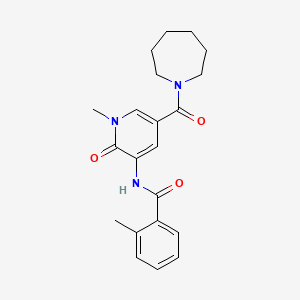
![2-(Trifluoromethyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B2861370.png)
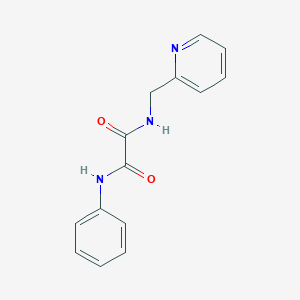
![(E)-N'-{5-[(3,4-dimethylphenyl)amino]-1H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide](/img/structure/B2861373.png)
![exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate](/img/no-structure.png)
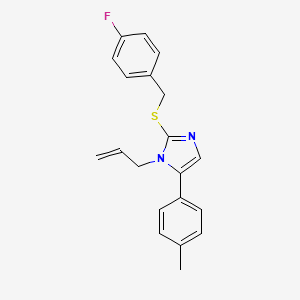
![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B2861377.png)